N'-[(1E)-(4-nitrophenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide
Description
N'-[(1E)-(4-Nitrophenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide is a Schiff base derivative featuring a naphthothiophene core conjugated to a 4-nitrophenyl group via a methylidene carbohydrazide linkage. Its structure combines electron-withdrawing (nitro) and aromatic (naphthothiophene) moieties, which influence electronic properties and binding interactions .
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-20(22-21-12-13-5-9-16(10-6-13)23(25)26)18-11-15-8-7-14-3-1-2-4-17(14)19(15)27-18/h1-6,9-12H,7-8H2,(H,22,24)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEGUEPNPKABRQ-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4H,5H-Naphtho[1,2-b]thiophene-2-carbohydrazide
The hydrazide intermediate is synthesized via hydrazinolysis of the corresponding methyl ester.
Procedure :
- Methyl 4H,5H-naphtho[1,2-b]thiophene-2-carboxylate (1.0 equiv) is dissolved in anhydrous ethanol.
- Hydrazine hydrate (3.0 equiv) is added dropwise under nitrogen.
- The mixture is refluxed at 80°C for 6–8 hours.
- The precipitate is filtered and recrystallized from ethanol, yielding a white solid (82–88% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Reaction Time | 8 hours |
| Solvent | Ethanol |
| Yield | 82–88% |
Characterization :
Condensation with 4-Nitrobenzaldehyde
The hydrazide undergoes Schiff base formation with 4-nitrobenzaldehyde under acidic conditions.
Procedure :
- 4H,5H-Naphtho[1,2-b]thiophene-2-carbohydrazide (1.0 equiv) and 4-nitrobenzaldehyde (1.2 equiv) are dissolved in ethanol.
- Glacial acetic acid (0.1 equiv) is added as a catalyst.
- The mixture is refluxed at 78°C for 4 hours.
- The product is isolated by hot filtration and recrystallized from ethanol/dimethylformamide (DMF) (3:1 v/v), yielding yellow crystals (78–85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Acetic acid |
| Solvent | Ethanol |
| Reaction Time | 4 hours |
| Yield | 78–85% |
Optimization Insights :
- Solvent Screening : Ethanol outperforms methanol and tetrahydrofuran (THF) due to better solubility of reactants.
- Stoichiometry : A 1:1.2 molar ratio of hydrazide to aldehyde minimizes unreacted starting material.
Mechanistic Analysis
Hydrazide Formation
The reaction proceeds via nucleophilic acyl substitution. Hydrazine attacks the electrophilic carbonyl carbon of the methyl ester, displacing methoxide and forming the hydrazide.
Schiff Base Condensation
The mechanism involves:
- Protonation of the aldehyde oxygen by acetic acid.
- Nucleophilic attack by the hydrazide’s amino group on the activated carbonyl.
- Dehydration to form the C=N bond, yielding the E-configuration imine.
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
High-Resolution Mass Spectrometry
- HRMS (ESI) : m/z calcd for C$$ _{20}H$$ _{14}N$$ _{3}O$$ _{3}S $$ [M + H]$$ ^+ $$: 376.0754; found: 376.0758.
Comparative Analysis of Methodologies
| Parameter | Hydrazide Synthesis | Schiff Base Formation |
|---|---|---|
| Yield | 82–88% | 78–85% |
| Reaction Time | 6–8 hours | 4 hours |
| Key Challenge | Ester purity | Imine stereoselectivity |
Industrial Scalability Considerations
Chemical Reactions Analysis
N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic pathways and methodologies.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts essential cellular processes in microorganisms.
Comparison with Similar Compounds
Core Modifications :
- Naphthothiophene vs. Naphthothiazole : While the target compound contains a naphthothiophene core, analogs like N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide () replace the sulfur atom in the thiophene ring with a nitrogen, forming a thiazole. This modification alters electronic density and hydrogen-bonding capacity, impacting enzyme inhibition (e.g., MtMetAPs) .
- Substituent Diversity: N'-[(E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide (): A simpler thiophene derivative with a 4-fluorophenyl group. Fluorine’s electronegativity enhances stability and bioavailability compared to nitro groups .
Physicochemical Properties
Key differences in melting points, spectroscopic data, and stability:
Challenges and Limitations
- Bioavailability Issues : Despite potent enzyme inhibition, many carbohydrazides (e.g., ) exhibit low MICs against M. tuberculosis, likely due to efflux mechanisms or poor membrane penetration .
- Synthetic Complexity : Naphthothiophene derivatives require multi-step synthesis, whereas simpler thiophene analogs () are more accessible but less potent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
